5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine
Description
Properties
CAS No. |
650626-12-3 |
|---|---|
Molecular Formula |
C13H10FN3 |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H10FN3/c14-11-6-5-10(12-7-16-13(15)17-12)8-3-1-2-4-9(8)11/h1-7H,(H3,15,16,17) |
InChI Key |
YBJDADCDUBPXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CN=C(N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethane-1,2-dione
The diketone precursor is synthesized via Friedel-Crafts acylation of 4-fluoronaphthalene using oxalyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C for 4 hours, yielding 1-(4-fluoronaphthalen-1-yl)ethane-1,2-dione in 72% purity. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) enhances the yield to 85%.
Cyclocondensation with Ammonium Acetate
The diketone (1.0 mmol) is refluxed with ammonium acetate (2.5 mmol) and glacial acetic acid (10 mL) for 6 hours. The reaction forms the imidazole ring, with the 2-amino group arising from the ammonia source. Crude product isolation involves precipitation in ice water, followed by recrystallization in ethanol to achieve 78% yield.
Key Data
-
Reagents : 1-(4-Fluoronaphthalen-1-yl)ethane-1,2-dione, NH₄OAc, CH₃COOH
-
Conditions : Reflux, 6 h
-
Yield : 78%
-
Purity : >95% (HPLC)
-
Characterization : NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89–7.45 (m, 6H), 5.12 (s, 2H, NH₂).
Propargylic Urea Cyclization with Base Catalysis
An alternative route leverages propargylic ureas as intermediates, enabling rapid imidazole formation under mild conditions.
Synthesis of Propargylic Urea
4-Fluoronaphthalen-1-amine (1.0 mmol) reacts with propargyl isocyanate (1.2 mmol) in dry THF at 25°C for 2 hours, forming N-(4-fluoronaphthalen-1-yl)-N’-propargylurea. The product is isolated via solvent evaporation (89% yield).
Base-Catalyzed Cyclization
The propargylic urea (0.4 mmol) is treated with 5 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile at 25°C. Intramolecular hydroamidation occurs within 1 minute, yielding 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine in 93% yield after column chromatography.
Key Data
-
Catalyst : BEMP (5 mol%)
-
Conditions : RT, 1 min
-
Yield : 93%
-
Characterization : IR (KBr): 3316 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N).
Sonogashira Coupling for Late-Stage Functionalization
For cases requiring modular substitution, Sonogashira cross-coupling introduces the fluoronaphthalene group post-cyclization.
Synthesis of 5-Iodo-1H-imidazol-2-amine
2-Aminoimidazole (1.0 mmol) is iodinated using N-iodosuccinimide (1.2 mmol) in DMF at 0°C, yielding 5-iodo-1H-imidazol-2-amine (82% yield).
Coupling with 4-Fluoronaphthalen-1-yne
The iodinated intermediate reacts with 4-fluoronaphthalen-1-yne (1.2 mmol) under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N). After 12 hours at 50°C, the product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), achieving 68% yield.
Key Data
-
Catalyst : PdCl₂(PPh₃)₂ (2 mol%), CuI (7 mol%)
-
Conditions : 50°C, 12 h
-
Yield : 68%
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Catalyst | Scalability |
|---|---|---|---|---|
| Multi-Component Condensation | 78% | 6 h | None | Moderate |
| Propargylic Urea Cyclization | 93% | 1 min | BEMP | High |
| Sonogashira Coupling | 68% | 12 h | Pd/Cu | Low |
The propargylic urea route offers superior efficiency and scalability, while multi-component condensation remains cost-effective for bulk synthesis. Sonogashira coupling, though lower-yielding, enables late-stage diversification of the imidazole core.
Mechanistic Insights and Optimization
Acid-Catalyzed Cyclocondensation
In glacial acetic acid, protonation of the diketone carbonyl enhances electrophilicity, facilitating nucleophilic attack by ammonia. The resulting imine intermediate undergoes cyclization to form the imidazole ring. Excess ammonium acetate drives the reaction to completion, while elevated temperatures (reflux) reduce byproduct formation.
Base-Mediated Hydroamidation
BEMP deprotonates the urea N–H group, generating a nucleophilic amine that attacks the propargylic carbon. DFT studies confirm a low-energy pathway (ΔG‡ = 12.5 kcal/mol) for the 5-endo-dig cyclization, explaining the rapid reaction kinetics.
Challenges and Solutions
-
Regioselectivity : Competing 4- and 5-substituted imidazoles form during cyclocondensation. Using sterically hindered diketones (e.g., 1-(4-fluoronaphthalen-1-yl)ethane-1,2-dione) favors 5-substitution due to reduced steric clash at the 4-position.
-
Fluorine Stability : Harsh acidic conditions may cleave the C–F bond. Employing BEMP catalysis under mild conditions (25°C, 1 min) preserves fluorine integrity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with varying degrees of hydrogenation.
Scientific Research Applications
Anticancer Activity
Research has indicated that 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine exhibits promising anticancer properties. Several studies have focused on its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study:
A study conducted by demonstrated that this compound showed significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural characteristics suggest potential efficacy against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy of 5-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine
Enzyme Inhibition
5-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine has been identified as a potential inhibitor of various enzymes, particularly those involved in cancer metabolism and signal transduction.
Case Study:
In a molecular docking study, the compound demonstrated a binding affinity comparable to known inhibitors of the estrogen receptor alpha (ERα), suggesting that it may act as an ERα antagonist. The calculated inhibition constant (Ki) was found to be 16.71 nM, indicating strong interaction with the receptor .
Neuropharmacological Applications
The compound's ability to modulate neurotransmitter systems has led to investigations into its potential as a neuropharmacological agent. Specifically, its structural similarity to known GABA-A receptor modulators suggests it may enhance GABAergic activity.
Data Table: Neuropharmacological Effects
| Receptor Type | Effect Observed | Reference |
|---|---|---|
| GABA-A | Positive allosteric modulation | |
| Serotonin Receptors | Partial agonism |
Antiparasitic Activity
Emerging studies have highlighted the antiparasitic properties of 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine, particularly against protozoan parasites.
Case Study:
A patent application described the compound's effectiveness in inhibiting the growth of various parasitic strains, outperforming traditional treatments in certain assays . The compound's mechanism appears to involve disruption of metabolic pathways critical for parasite survival.
Mechanism of Action
The mechanism of action of 4-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antibiofilm Activity
Imidazol-2-amine derivatives with lipophilic substituents, such as hexylphenyl or pentyloxyphenyl groups, exhibit potent antibiofilm activity against Mycobacterium smegmatis. For instance:
- 4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12g) : Synergizes with isoniazid and rifampicin, reducing biofilm viability at sub-MIC concentrations .
- 4-(4-(Pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12j) : Demonstrates similar synergy, suggesting alkoxy chains enhance penetration into hydrophobic biofilm matrices .
The fluoronaphthalene group in the target compound may further improve lipid membrane interaction due to increased aromaticity and hydrophobicity compared to phenyl analogs.
Receptor Modulation
- 5-HT6 Receptor Affinity : Compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine) shows high 5-HT6R affinity (IC₅₀ < 10 nM) and reverses cognitive impairment in rodent models . The naphthalene moiety is critical for binding, and fluorination may enhance selectivity by modulating electron density .
- Selectivity: Lowering basicity in 2-aminoimidazoles (e.g., via fluorination) slightly reduces 5-HT6R affinity but improves selectivity over 5-HT1A, 5-HT2A, and D2 receptors .
Physicochemical Properties
- For example, fluorophenyl analogs (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) exhibit lower basicity than non-fluorinated derivatives .
- Solubility: Naphthalene-containing derivatives are less water-soluble than phenyl analogs but may benefit from formulation strategies (e.g., nanoparticle delivery) .
Key Research Findings
Substituent Impact on Biofilm Inhibition :
- Trifluoromethyl and alkoxy groups enhance antibiofilm activity by promoting hydrophobic interactions .
- Fluoronaphthalene may offer superior biofilm penetration compared to smaller aryl groups.
Receptor Binding and Cognitive Effects :
- Naphthalene sulfonyl groups (as in 24i ) are critical for 5-HT6R binding, suggesting the target compound’s fluoronaphthalene could similarly enhance receptor modulation .
Synthetic Challenges :
- Bulky substituents (e.g., naphthalene) reduce synthesis yields due to steric hindrance during cyclization .
Biological Activity
5-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a fluoronaphthyl group. Its molecular formula is , and it has a molecular weight of approximately 225.24 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research on 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine indicates several biological activities, particularly in the realm of cancer therapy and as an inhibitor for specific enzymes.
Anticancer Activity
Several studies have investigated the anticancer properties of imidazole derivatives, including 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine. The compound has shown moderate cytotoxic effects against various cancer cell lines, including melanoma and glioma. For instance, in a study assessing the cytotoxicity of related compounds, the IC50 values for certain imidazole derivatives ranged from 3 to 15 μM against melanoma cell lines, indicating a promising therapeutic potential .
The mechanism by which 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression. The imidazole moiety is known to interact with ATP-binding sites of kinases, potentially leading to reduced tumor growth.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through activation of caspases or modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory responses, which is crucial in cancer therapy as inflammation can promote tumor growth.
Data Table: Cytotoxicity Profile
Case Study 1: Inhibition of KRAS Mutants
In a recent study focusing on inhibitors for KRAS G12D mutations, compounds structurally related to imidazoles demonstrated significant binding affinity and cellular activity. Although 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine was not the primary focus, its structural similarities suggest that it could be optimized for similar applications .
Case Study 2: Antiparasitic Activity
Another study highlighted the antiparasitic potential of substituted piperidine derivatives that included similar imidazole structures. In vitro assays showed that these compounds could inhibit parasitic growth at concentrations comparable to established treatments like chloroquine .
Q & A
Basic Research Questions
Q. How can the synthesis of 5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-amine be optimized to improve yield and purity?
- Methodology :
- Begin with a tert-butyl carbamate-protected intermediate, as described for structurally similar imidazole derivatives (e.g., tert-butyl (1,1,1-trifluoro-3-oxo-3-(4-propoxyphenyl)propan-2-yl)carbamate) .
- Use anhydrous tetrahydrofuran (THF) as the solvent under inert conditions to minimize side reactions.
- Optimize reaction time and temperature (e.g., ice-bath initiation followed by room-temperature stirring) to control regioselectivity .
- Purify via silica gel column chromatography, adjusting the mobile phase (e.g., ethyl acetate/hexane gradients) to resolve impurities .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CD3OD) and compare shifts to structurally analogous compounds (e.g., 4-(4-hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine) .
- HRMS : Confirm molecular weight with high-resolution electrospray ionization (ESI) and compare calculated vs. experimental m/z values (e.g., ±0.0002 Da tolerance) .
- IR : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹ for the 2-aminoimidazole core) .
Q. How can density functional theory (DFT) be applied to model the electronic structure of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve thermochemical accuracy for naphthalene-fluorine interactions .
- Optimize geometry at the 6-31G(d,p) basis set level and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR spectral data during characterization?
- Methodology :
- Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for fluoronaphthalene protons .
- Verify solvent effects by re-acquiring spectra in alternative deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
- Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .
Q. What strategies validate the crystal structure of derivatives for accurate structural elucidation?
- Methodology :
- Collect high-resolution X-ray data and refine with SHELXL, employing the Hirshfeld surface analysis to assess intermolecular interactions .
- Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles against DFT-predicted values .
Q. How can bioactivity studies be designed to evaluate anti-biofilm potential against mycobacterial strains?
- Methodology :
- Adapt protocols from 2-aminoimidazole scaffold studies:
- Use Mycobacterium smegmatis biofilm assays with crystal violet staining to quantify biomass reduction .
- Compare minimum biofilm eradication concentrations (MBEC) to positive controls (e.g., isoniazid) .
Q. What experimental approaches address low yields in multi-step synthetic routes?
- Methodology :
- Conduct reaction monitoring (e.g., TLC or LC-MS) to identify bottlenecks, such as unstable intermediates .
- Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) for sensitive amine functionalities during fluoronaphthalene coupling .
Q. How can theoretical frameworks guide structure-activity relationship (SAR) studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
